molecular formula C11H19IN2O B1139070 Oxotremorine M

Oxotremorine M

Katalognummer: B1139070
Molekulargewicht: 322.19
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Muscarinic receptor agonist.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Oxotremorine M has demonstrated significant neuroprotective effects, especially in models of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound enhances cell survival and neurite outgrowth in differentiated SH-SY5Y neuroblastoma cells exposed to amyloid-beta peptide (Aβ 1-42), a hallmark of Alzheimer's pathology. The treatment not only increases neurite length but also mitigates DNA fragmentation and oxidative stress associated with Aβ exposure, suggesting a multi-target therapeutic potential for Alzheimer's disease management .

Case Study: Neuroprotection in Alzheimer's Disease

  • Model Used : Differentiated SH-SY5Y neuroblastoma cells.
  • Findings :
    • Enhanced cell survival.
    • Increased neurite length.
    • Reduced DNA fragmentation.
    • Blocked oxidative stress and mitochondrial impairment.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties by modulating cytokine levels and oxidative stress markers in the brain. Studies have shown that acute treatment with this compound can reduce levels of pro-inflammatory cytokines such as Interleukin-1β and Interleukin-6 in the rat hippocampus. This modulation is crucial as it correlates with reduced neuroinflammatory events, which are often exacerbated by decreased acetylcholine levels .

Case Study: Inhibition of Neuroinflammation

  • Experimental Setup : Rat hippocampal formation treated with this compound.
  • Outcomes :
    • Decreased levels of IL-1β and IL-6.
    • Modulation of oxidative stress response.

Behavioral Applications

In behavioral studies, this compound has been shown to reduce repetitive behaviors in animal models. For instance, it significantly decreased marble burying and self-grooming behaviors in BTBR T+ tf/J mice, which are often used to study autism spectrum disorders. This suggests that this compound may have potential applications in treating behavioral symptoms associated with autism .

Case Study: Behavioral Modulation

  • Animal Model : BTBR T+ tf/J mice.
  • Results :
    • Significant reduction in marble burying behavior.
    • Decreased self-grooming behavior.

Synaptic Plasticity Research

This compound is also utilized in studies examining synaptic plasticity. It has been shown to induce long-term depression (LTD) of neuronal responses in rat sensorimotor cortex neurons. This property makes it a valuable tool for investigating the mechanisms underlying synaptic efficacy changes over time .

Case Study: Synaptic Efficacy

  • Experimental Focus : Long-term depression induced by this compound.
  • Key Findings :
    • Rapid onset LTD within 30 seconds.
    • Duration up to 40 minutes.
    • Antagonism by muscarinic antagonists like atropine.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its effective bioavailability through both intravenous and oral routes. Studies have shown that it can reach therapeutic concentrations in the brain, which is essential for its efficacy in treating neurological conditions .

Application Area Key Findings
NeuroprotectionEnhances cell survival and neurite growth; mitigates oxidative stress in Alzheimer's models.
Anti-inflammatoryReduces pro-inflammatory cytokines; modulates oxidative stress markers in the brain.
Behavioral ModulationDecreases repetitive behaviors in autism model mice; potential therapeutic implications.
Synaptic PlasticityInduces long-term depression; useful for studying synaptic efficacy changes.
PharmacokineticsEffective bioavailability via IV and oral routes; reaches therapeutic concentrations in the brain.

Eigenschaften

Molekularformel

C11H19IN2O

Molekulargewicht

322.19

Synonyme

N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.